N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide
Overview
Description
“N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” is a chemical compound . It has a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol.
Molecular Structure Analysis
The molecular structure of “N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” is based on its molecular formula, C9H13NO3S. Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
“N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide” has a molecular weight of 215.27 g/mol. Its density is 1.3±0.1 g/cm3, and it has a boiling point of 402.7±47.0 °C at 760 mmHg . Unfortunately, the melting point is not specified .Scientific Research Applications
Medicine: Therapeutic Agent Synthesis
N-(4-Hydroxyphenethyl)methanesulfonamide: has been identified as a compound with potential therapeutic applications. Its structural similarity to other bioactive phenethylamines suggests it could be a precursor or an intermediate in the synthesis of new drugs. The hydroxyphenyl group, in particular, is a common moiety in pharmacologically active compounds, which could be exploited in designing molecules with specific receptor binding or enzymatic activity .
Environmental Science: Pollutant Degradation
In environmental science, this compound’s sulfonamide group could be investigated for its ability to bind heavy metals, thus potentially serving as a chelating agent in the remediation of polluted sites. Research could explore its effectiveness in sequestering toxic metals from soil and water, contributing to cleaner and safer ecosystems.
Materials Science: Polymer Modification
The compound’s methanesulfonamide moiety offers potential applications in materials science, particularly in polymer chemistry. It could be used to modify the properties of polymers, such as enhancing thermal stability or altering solubility profiles. This can lead to the development of new materials with tailored characteristics for specific industrial applications .
Biochemistry: Enzyme Inhibition Studies
N-(4-Hydroxyphenethyl)methanesulfonamide: may act as an inhibitor or modulator of certain biochemical pathways. Its structure could allow it to interact with enzymes, potentially inhibiting their activity. This property can be valuable in studying enzyme mechanisms or developing new biochemical assays .
Pharmacology: Drug Delivery Systems
Due to its chemical structure, this compound could be explored as a component in drug delivery systems. Its ability to interact with biological membranes might be harnessed to improve the bioavailability of therapeutic agents, making it a candidate for further research in pharmacological applications .
Analytical Chemistry: Chromatography Standards
Lastly, in the realm of analytical chemistry, N-(4-Hydroxyphenethyl)methanesulfonamide could serve as a standard or reference compound in chromatographic analyses. Its unique chemical signature would allow for the calibration of instruments and the accurate quantification of similar compounds in complex mixtures .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPAJHLDDRGNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376193 | |
Record name | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
CAS RN |
883107-35-5 | |
Record name | N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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